molecular formula C6H12FNO B13248828 1-(Azetidin-1-yl)-3-fluoropropan-2-ol

1-(Azetidin-1-yl)-3-fluoropropan-2-ol

Cat. No.: B13248828
M. Wt: 133.16 g/mol
InChI Key: WSVYMDBBBZQXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-1-yl)-3-fluoropropan-2-ol is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, and a fluorinated propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-1-yl)-3-fluoropropan-2-ol can be achieved through several methods. One common approach involves the reaction of azetidine with 3-fluoropropanol under specific conditions. Another method includes the use of azetidin-3-one as a starting material, which undergoes a series of reactions including aza-Michael addition and Suzuki–Miyaura cross-coupling to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-(Azetidin-1-yl)-3-fluoropropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can enhance binding affinity and selectivity, while the fluorinated propanol moiety can modulate the compound’s physicochemical properties. These interactions can lead to various biological effects, including enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the azetidine ring and the fluorinated propanol moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

1-(azetidin-1-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C6H12FNO/c7-4-6(9)5-8-2-1-3-8/h6,9H,1-5H2

InChI Key

WSVYMDBBBZQXCS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC(CF)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.